molecular formula C18H23ClN4O3 B10973072 5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide

5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide

Cat. No.: B10973072
M. Wt: 378.9 g/mol
InChI Key: IXVARTMCCNHDAS-UHFFFAOYSA-N
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Description

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE is a synthetic organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of a pyrazole ring, a furan ring, and a pyrrolidinone moiety

Preparation Methods

The synthesis of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE typically involves multi-step reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting 4-chloro-3,5-dimethyl-1H-pyrazole with an appropriate alkylating agent.

    Attachment of the furan ring: The pyrazole intermediate is then reacted with a furan derivative under suitable conditions to form the desired furan-pyrazole linkage.

    Incorporation of the pyrrolidinone moiety: The final step involves the reaction of the furan-pyrazole intermediate with a pyrrolidinone derivative to yield the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chloro and methyl positions, using nucleophiles or electrophiles under appropriate conditions.

Scientific Research Applications

This compound has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting specific biological pathways.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.

    Biological Studies: It is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids, which can provide insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar compounds to 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE include other heterocyclic compounds with pyrazole, furan, and pyrrolidinone moieties. Some examples are:

  • 5-[(4-METHYL-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE
  • 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-THIOPHENEAMIDE

The uniqueness of 5-[(4-CHLORO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N-[3-(2-OXO-1-PYRROLIDINYL)PROPYL]-2-FURAMIDE lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H23ClN4O3

Molecular Weight

378.9 g/mol

IUPAC Name

5-[(4-chloro-3,5-dimethylpyrazol-1-yl)methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]furan-2-carboxamide

InChI

InChI=1S/C18H23ClN4O3/c1-12-17(19)13(2)23(21-12)11-14-6-7-15(26-14)18(25)20-8-4-10-22-9-3-5-16(22)24/h6-7H,3-5,8-11H2,1-2H3,(H,20,25)

InChI Key

IXVARTMCCNHDAS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=CC=C(O2)C(=O)NCCCN3CCCC3=O)C)Cl

Origin of Product

United States

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